4-(2-Aminopropyl)-5-methylisoxazol-3(2H)-one
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Overview
Description
4-(2-Aminopropyl)-5-methylisoxazol-3(2H)-one is a chemical compound with a unique structure that includes an isoxazole ring substituted with an aminopropyl group and a methyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminopropyl)-5-methylisoxazol-3(2H)-one typically involves multi-step organic reactions. One common method includes the reaction of 5-methylisoxazole with 2-bromo-1-phenylpropane in the presence of a base to form the intermediate compound. This intermediate is then treated with ammonia or an amine to introduce the aminopropyl group, resulting in the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminopropyl)-5-methylisoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-(2-Aminopropyl)-5-methylisoxazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2-Aminopropyl)-5-methylisoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB): A stimulant and entactogen with a similar aminopropyl group but different core structure.
2-Aminophenol: An isomer with an amino group attached to a phenol ring, used in different applications.
Uniqueness
4-(2-Aminopropyl)-5-methylisoxazol-3(2H)-one is unique due to its isoxazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications .
Properties
Molecular Formula |
C7H12N2O2 |
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Molecular Weight |
156.18 g/mol |
IUPAC Name |
4-(2-aminopropyl)-5-methyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C7H12N2O2/c1-4(8)3-6-5(2)11-9-7(6)10/h4H,3,8H2,1-2H3,(H,9,10) |
InChI Key |
WLYGLKZRPPWOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NO1)CC(C)N |
Origin of Product |
United States |
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